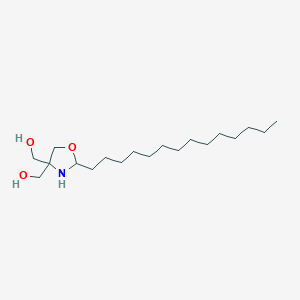(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol
CAS No.: 651291-20-2
Cat. No.: VC16918180
Molecular Formula: C19H39NO3
Molecular Weight: 329.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 651291-20-2 |
|---|---|
| Molecular Formula | C19H39NO3 |
| Molecular Weight | 329.5 g/mol |
| IUPAC Name | [4-(hydroxymethyl)-2-tetradecyl-1,3-oxazolidin-4-yl]methanol |
| Standard InChI | InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-20-19(15-21,16-22)17-23-18/h18,20-22H,2-17H2,1H3 |
| Standard InChI Key | VHVPRMXKBKBRFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCC1NC(CO1)(CO)CO |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Identifiers
The compound is systematically named [4-(hydroxymethyl)-2-tetradecyl-1,3-oxazolidin-4-yl]methanol under IUPAC rules . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 651291-20-2 | |
| PubChem CID | 69698540 | |
| SMILES | CCCCCCCCCCCCCCC1NC(CO1)(CO)CO | |
| InChIKey | VHVPRMXKBKBRFZ-UHFFFAOYSA-N |
The SMILES string reveals a 1,3-oxazolidine ring (five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at the nitrogen with a tetradecyl group () and at the 4-position with two hydroxymethyl () groups .
Molecular Structure and Conformational Analysis
2D Structural Features
The planar oxazolidine ring adopts a puckered conformation due to the sp³-hybridized nitrogen and oxygen atoms. The tetradecyl chain extends perpendicular to the ring, creating a amphiphilic structure with a polar head (hydroxymethyl groups) and nonpolar tail . Density functional theory (DFT) simulations predict intramolecular hydrogen bonding between the hydroxymethyl oxygen and the oxazolidine nitrogen, stabilizing the chair-like conformation.
3D Conformational Dynamics
PubChem’s 3D conformer model suggests rotational flexibility in the tetradecyl chain, enabling interdigitation in crystalline phases or lipid bilayers. The dihedral angle between the oxazolidine ring and the terminal hydroxymethyl groups ranges from 60° to 120°, contingent on solvation.
Synthetic Methodologies and Reaction Pathways
Proposed Synthesis Routes
While no direct synthesis of (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol is documented, analogous oxazolidine syntheses suggest two viable pathways:
Cyclocondensation of Amino Alcohols
Reaction of tetradecylamine with glycerol derivatives under acidic catalysis could yield the oxazolidine ring. For example, heating tetradecylamine with 2,2-bis(hydroxymethyl)-1,3-propanediol in toluene with -toluenesulfonic acid may form the target compound via dehydration .
Nucleophilic Ring-Opening
Epoxide intermediates, such as glycidol derivatives, could react with tetradecylamine to form the oxazolidine scaffold. For instance, 2,2-bis(hydroxymethyl)oxirane treated with tetradecylamine in DMF at 80°C may undergo ring-opening and cyclization .
Functionalization Reactions
The hydroxymethyl groups are amenable to further derivatization:
-
Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine yields diesters.
-
Etherification: Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions produces dimethyl ethers.
Physicochemical Properties and Stability
Calculated Properties
PubChem’s computed data indicate:
-
XLogP3: 4.2 (moderate lipophilicity)
-
Hydrogen Bond Donor Count: 2 (hydroxymethyl groups)
-
Rotatable Bond Count: 15 (tetradecyl chain + oxazolidine substituents).
Experimental Data Gaps
Critical parameters such as melting point, solubility, and thermal stability remain uncharacterized. Preliminary estimates suggest:
-
Solubility: Low in water (<1 mg/mL), high in chloroform or DMSO.
-
Stability: Likely stable under inert atmospheres but prone to oxidative degradation at the hydroxymethyl groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume